(3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone
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Overview
Description
(3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone is a chemical compound with the molecular formula C14H10N2OS and a molecular weight of 254.313 g/mol . This compound is known for its unique structure, which combines a benzothiophene ring with a pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone typically involves the reaction of 3-amino-1-benzothiophene with 2-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone
- (3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone
- (3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone
Uniqueness
(3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone is unique due to its specific combination of a benzothiophene ring and a pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
301538-70-5 |
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Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
(3-amino-1-benzothiophen-2-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C14H10N2OS/c15-12-9-5-1-2-7-11(9)18-14(12)13(17)10-6-3-4-8-16-10/h1-8H,15H2 |
InChI Key |
IIEUJBQZYRHPFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=CC=N3)N |
Origin of Product |
United States |
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